2,2,3-Trimethylhexane

描述

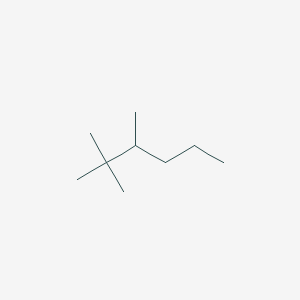

2,2,3-Trimethylhexane is an organic compound with the molecular formula C9H20. It is a branched alkane, which means it is a saturated hydrocarbon with a chain of carbon atoms that includes branches. This compound is one of the isomers of nonane and is known for its structural complexity due to the presence of three methyl groups attached to the hexane chain.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of hexane with methyl groups. This can be done using Friedel-Crafts alkylation, where hexane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic cracking and reforming processes. These processes involve breaking down larger hydrocarbon molecules into smaller ones and rearranging their structures to form branched alkanes like this compound. Catalysts such as zeolites are often used to facilitate these reactions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reduction reactions are less common for alkanes, but under certain conditions, this compound can be hydrogenated to form simpler alkanes.

Substitution: This compound can undergo substitution reactions, particularly halogenation, where hydrogen atoms are replaced by halogen atoms such as chlorine or bromine. This can be achieved using reagents like chlorine gas or bromine in the presence of ultraviolet light.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium or platinum

Substitution: Chlorine gas (Cl2), bromine (Br2), ultraviolet light (UV)

Major Products Formed:

Oxidation: Alcohols, aldehydes, carboxylic acids

Reduction: Simpler alkanes

Substitution: Halogenated alkanes

科学研究应用

Introduction to 2,2,3-Trimethylhexane

This compound is a branched-chain alkane with the molecular formula . Its structure features a six-carbon hexane backbone with three methyl groups attached at the 2nd and 3rd carbon positions. This unique branching contributes to its physical and chemical properties, making it of interest in various scientific applications.

Chemistry

- Reference Compound in Gas Chromatography : this compound is widely used as a reference standard in gas chromatography due to its well-defined structure and predictable behavior. It helps in the calibration of instruments and the analysis of complex mixtures .

Biological Applications

- Solvent in Biochemical Assays : While not commonly used directly in biological research, its derivatives can serve as solvents in various biochemical assays. The hydrophobic nature of this compound allows it to dissolve non-polar substances effectively, facilitating the extraction and separation of hydrophobic compounds .

Industrial Applications

- Fuel Component : In the petrochemical industry, this compound is utilized as a high-octane component in gasoline formulations. Its structural characteristics contribute to improved combustion efficiency and reduced emissions .

Potential Medical Applications

- Investigated for Drug Delivery Systems : Due to its hydrophobic properties, there is ongoing research into using this compound and its derivatives in drug delivery systems. The compound's ability to encapsulate hydrophobic drugs could enhance their bioavailability and therapeutic efficacy .

Diabetes Management

Studies on plant extracts containing hydrocarbons have shown promise for managing diabetes through enzyme inhibition (e.g., α-glucosidase). While direct evidence for this compound is lacking, its chemical structure suggests potential similar activities based on existing research .

作用机制

As an alkane, 2,2,3-Trimethylhexane primarily exhibits inert behavior under standard conditions. its mechanism of action in chemical reactions involves the breaking and forming of carbon-hydrogen and carbon-carbon bonds. In oxidation reactions, for example, the compound undergoes dehydrogenation, where hydrogen atoms are removed, leading to the formation of double bonds or oxygen-containing functional groups.

相似化合物的比较

- 2,2,4-Trimethylhexane

- 2,3,3-Trimethylhexane

- 2,3,4-Trimethylhexane

Comparison: 2,2,3-Trimethylhexane is unique due to the specific positioning of its methyl groups on the hexane chain. This structural arrangement affects its physical and chemical properties, such as boiling point and reactivity. Compared to its isomers, this compound may have different boiling points and reactivity patterns due to the steric effects and electronic distribution caused by the methyl groups.

生物活性

2,2,3-Trimethylhexane (TMH) is a branched-chain alkane with the molecular formula C₉H₂₀. It is primarily studied for its physical properties and potential biological effects. Understanding its biological activity is crucial for assessing its safety in industrial applications and environmental impact. This article explores the biological activity of TMH, including metabolic pathways, toxicity studies, and potential health effects.

This compound is a colorless liquid at room temperature with a characteristic hydrocarbon odor. Its structure features three methyl groups attached to a hexane backbone, influencing its chemical behavior and interactions in biological systems.

Metabolic Pathways

The metabolism of TMH occurs primarily in the liver, where it undergoes oxidation and conjugation processes. Research indicates that TMH can be metabolized via cytochrome P450 enzymes, leading to various metabolites that may exhibit different biological activities. For instance, studies have shown that TMH can produce hydroxylated metabolites which may have implications for toxicity and bioactivity .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety of TMH. In one study involving male F344 rats, TMH was administered at doses of 50 and 500 mg/kg. Results indicated an increase in renal α2u-globulin levels, suggesting potential nephrotoxicity associated with higher doses. This effect was significantly more pronounced in males than females .

Additionally, chronic exposure to TMH has been linked to increased incidences of renal cell tumors in male rats when combined with certain carcinogenic initiators . However, no such effects were observed in female rats under similar conditions.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of compounds containing TMH. For example, essential oils derived from plants containing TMH exhibited significant antioxidant activity as measured by various assays (DPPH, FRAP). Such properties are beneficial in mitigating oxidative stress-related diseases .

Antimicrobial Activity

TMH has also been investigated for its antimicrobial properties. In specific formulations, the presence of TMH has been correlated with enhanced antibacterial activity against various pathogens. This suggests that TMH or its derivatives could be explored further for use in antimicrobial applications .

Study on Renal Toxicity

A notable case study involved the administration of TMH to male rats over an extended period. The study found that prolonged exposure resulted in significant renal damage characterized by increased cell turnover and the presence of hyaline droplets in kidney tissues. The findings underscore the need for careful monitoring of TMH exposure in occupational settings .

Antioxidant Activity Evaluation

In another study focusing on the antioxidant properties of essential oils containing TMH, researchers found that these oils demonstrated a mean zone of inhibition against bacterial strains ranging from 20.67 mm to 32.00 mm. The minimum inhibitory concentrations (MICs) were determined to be between 250 μg/ml and 15.625 μg/ml, indicating potent antibacterial activity linked to the presence of TMH .

Data Summary

| Property | Observation |

|---|---|

| Molecular Formula | C₉H₂₀ |

| Renal Toxicity (mg/kg) | Significant increase in α2u-globulin at 50 & 500 |

| Antioxidant Activity | IC50 values: DPPH >1000 μg/ml; FRAP 0.31 μg/ml |

| Antibacterial Activity | Mean zone of inhibition: 20.67 - 32.00 mm |

常见问题

Basic Research Questions

Q. What are the primary spectroscopic methods for confirming the structure of 2,2,3-trimethylhexane, and how can data interpretation resolve structural ambiguities?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to identify methyl group splitting patterns. For example, the tertiary carbon (C2) with two methyl groups will show distinct chemical shifts in NMR (e.g., δ 25–30 ppm for branched carbons) .

- Mass Spectrometry (MS) : Monitor fragmentation patterns, such as the loss of methyl groups (m/z 15) or hexane backbone cleavage, to confirm branching. The molecular ion peak at m/z 128 (CH) should dominate .

- Infrared (IR) Spectroscopy : Analyze C-H stretching vibrations (2850–2960 cm) for sp hybridization and absence of functional groups like carbonyls or alcohols .

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

- Methodological Answer :

- Grignard Reaction : React 3-chloro-2,2-dimethylpentane with methylmagnesium bromide to introduce the third methyl group. Optimize solvent (e.g., anhydrous ether) and temperature (0–5°C) to minimize side reactions .

- Catalytic Hydrogenation : Use Pt or Pd catalysts to reduce unsaturated intermediates (e.g., 2,2,3-trimethylhexene) under H pressure (1–3 atm) .

- Purification : Employ fractional distillation (BP ~131–157°C) and GC-MS to validate purity (>98%) .

Q. What analytical parameters are critical for detecting this compound in complex mixtures using GC-MS?

- Methodological Answer :

- Column Selection : Use a non-polar column (e.g., DB-5MS) for optimal separation of branched alkanes.

- Temperature Program : Start at 40°C (hold 2 min), ramp at 10°C/min to 250°C. Retention time ~8–12 min .

- Ion Monitoring : Track m/z 43 (base peak for alkanes), 57, and 71 for fragmentation confirmation. Quantify via external calibration curves .

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies in reported thermodynamic properties (e.g., boiling point) of this compound?

- Methodological Answer :

- Quantum Mechanics (QM) : Perform DFT calculations (B3LYP/6-31G**) to predict boiling points and compare with experimental data (e.g., CRC Handbook: BP ~210–220°C ). Adjust for van der Waals interactions in branched structures .

- QSPR Models : Use Quantitative Structure-Property Relationship (QSPR) to correlate molecular descriptors (e.g., branching index) with properties. Validate against NIST data .

Q. What experimental strategies can elucidate the role of this compound as a volatile organic compound (VOC) in bacterial metabolic profiling?

- Methodological Answer :

- Headspace Sampling : Collect VOCs using Tenax® TA tubes and thermal desorption-GC-MS. Optimize incubation time (e.g., 24–48 hrs) to capture peak emission .

- Isotope Labeling : Introduce -labeled substrates to trace metabolic pathways. Monitor isotopic peaks (m/z 129 for -incorporated ions) .

Q. How does the branching pattern of this compound influence its combustion behavior in fuel formulations?

- Methodological Answer :

- Octane Rating Testing : Use CFR engines to measure Research Octane Number (RON). Compare with linear alkanes (lower RON) and aromatics (higher RON) .

- Kinetic Modeling : Simulate ignition delay times using CHEMKIN-Pro. Input thermodynamic data (e.g., ΔH = -265 kJ/mol) from CRC Handbook .

Q. What safety protocols are essential for handling this compound in high-temperature reactions?

- Methodological Answer :

- Ventilation : Use fume hoods with >100 ft/min airflow to prevent vapor accumulation (TLV-TWA: 50 ppm) .

- Fire Prevention : Store in flammables cabinets (UN 1993, Hazard Class 3.1) away from oxidizers. Use CO or dry chemical extinguishers .

Q. Key Research Gaps

属性

IUPAC Name |

2,2,3-trimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-6-7-8(2)9(3,4)5/h8H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVFSZDQEHBJEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274842 | |

| Record name | 2,2,3-Trimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 2,2,3-Trimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

11.4 [mmHg] | |

| Record name | 2,2,3-Trimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16747-25-4 | |

| Record name | 2,2,3-Trimethylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16747-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3-Trimethylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016747254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,3-Trimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3-trimethylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.081 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。